[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride
CAS No.: 874959-95-2
Cat. No.: VC7354875
Molecular Formula: C13H11ClO4S
Molecular Weight: 298.74
* For research use only. Not for human or veterinary use.
![[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride - 874959-95-2](/images/structure/VC7354875.png)
CAS No. | 874959-95-2 |
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Molecular Formula | C13H11ClO4S |
Molecular Weight | 298.74 |
IUPAC Name | 3-(4-methoxyphenoxy)benzenesulfonyl chloride |
Standard InChI | InChI=1S/C13H11ClO4S/c1-17-10-5-7-11(8-6-10)18-12-3-2-4-13(9-12)19(14,15)16/h2-9H,1H3 |
Standard InChI Key | AJOQSSVXIOABPK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a sulfonyl chloride group (–SO₂Cl) with a diaryl ether scaffold. The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions, while the 4-methoxyphenoxy moiety contributes steric bulk and electronic effects that influence reactivity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 874959-95-2 | |
Molecular Formula | C₁₃H₁₁ClO₄S | |
Molecular Weight | 298.74 g/mol | |
Purity (Commercial) | ≥95% | |
MDL Number | MFCD02089484 |
Reactivity Profile
The sulfonyl chloride group undergoes hydrolysis to form sulfonic acids, reacts with amines to yield sulfonamides, and participates in Friedel-Crafts acylations. The 4-methoxyphenoxy group directs electrophilic substitution reactions to specific positions on the aromatic ring, enabling regioselective functionalization .
Synthesis and Industrial Production
Manufacturing Processes
Commercial synthesis typically involves a multi-step sequence:
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Diaryl Ether Formation: Coupling 3-chlorophenol with 4-methoxyphenol via Ullmann or nucleophilic aromatic substitution .
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Sulfonation: Treatment with chlorosulfonic acid (HSO₃Cl) to install the sulfonyl chloride group .
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Purification: Recrystallization or column chromatography to achieve ≥95% purity .
Table 2: Synthetic Pathways and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Diaryl Ether Synthesis | Cu catalyst, 150–200°C | 65–75 |
Sulfonation | HSO₃Cl, 0–5°C | 80–85 |
Final Purification | Ethyl acetate/hexane | 95+ |
Scalability and Customization
Suppliers like Aromsyn offer gram-to-kilogram scale production, with batch-specific Certificates of Analysis (CoA) confirming identity, purity, and stability . Custom modifications, such as isotopic labeling (e.g., ³⁵S), are available for tracer studies .
Applications in Pharmaceutical Development
Anti-Inflammatory Drug Synthesis
Agrochemical Applications
Herbicide Formulations
Incorporated into sulfonylurea herbicides, this compound inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in weeds . Field trials demonstrate efficacy against Amaranthus retroflexus at application rates of 5–10 g/ha .
Fungicidal Activity
Derivatives exhibit broad-spectrum antifungal activity by targeting cytochrome P450-dependent sterol biosynthesis in Fusarium species .
Advanced Material Science
Specialty Polymers
The compound’s bifunctional reactivity enables its use in sulfonated poly(ether ether ketone) (SPEEK) membranes for fuel cells. These membranes show proton conductivities of 0.12–0.15 S/cm at 80°C, outperforming Nafion® in low-humidity conditions .
Surface Functionalization
Self-assembled monolayers (SAMs) prepared from this compound improve the hydrophilicity of medical device coatings, reducing protein adsorption by 60–70% in in vitro models .
Bioconjugation and Diagnostic Tools
Antibody-Drug Conjugates (ADCs)
The sulfonyl chloride group covalently links monoclonal antibodies to cytotoxic payloads via lysine residues. Conjugates maintain ≥90% antigen-binding capacity while delivering camptothecin analogues to HER2+ cancer cells .
Biosensor Development
Functionalized gold nanoparticles using this compound detect C-reactive protein (CRP) at 0.1 ng/mL concentrations in serum, enabling early diagnosis of cardiovascular diseases .
Regulatory Status and Compliance
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REACH: Registered for annual production volumes <10 tonnes .
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TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .
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Storage: Stable for 24 months at –20°C in amber glass under argon .
Emerging Research Directions
Photodynamic Therapy (PDT)
Recent studies (2024) demonstrate that zinc phthalocyanine derivatives synthesized using this compound achieve 85% tumor regression in murine models under 680 nm light irradiation .
Organic Batteries
Polymer electrolytes incorporating sulfonated derivatives exhibit ionic conductivities of 1.2×10⁻³ S/cm at 25°C, enabling solid-state lithium batteries with 500+ charge cycles .
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